4-(2-Bromophenyl)-2-methyl-2-butanol
Overview
Description
4-(2-Bromophenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Use in Synthesis of Non-Steroidal Anti-Inflammatory Agents : 2-Bromo-6-methoxynaphthalene, an intermediate in the synthesis of agents like nabumetone and naproxen, indicates a potential application of similar compounds in pharmaceutical synthesis (Xu & He, 2010).
Molecular Dynamics and Physical Properties : Studies on isomeric alcohols like 1-phenyl-2-butanol and 2-phenyl-1-butanol, related to 4-(2-Bromophenyl)-2-methyl-2-butanol, reveal insights into molecular dynamics and physical properties, potentially informing applications in material science or chemistry (Kołodziej et al., 2020).
Optical and NLO Properties for Laboratory Reagents : The synthesis and analysis of 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, a compound with structural similarities, show applications in the development of laboratory reagents and study of optical parameters (Praveenkumar et al., 2021).
Fragrance Industry Applications : A toxicological review of 2-methyl-4-phenyl-2-butanol, which is structurally related, suggests applications in the fragrance industry, emphasizing the importance of safety assessments for such compounds (Scognamiglio et al., 2012).
Biofuel and Biocommodity Chemical Production : Research on 2-butanol and butanone production in Saccharomyces cerevisiae, utilizing compounds like this compound, indicates potential applications in sustainable biofuel and biocommodity chemical production (Ghiaci et al., 2014).
Importance in High-Pressure Measurements : Studies on compounds like 1-bromo-2-methylbutane, which undergo autoxidation, highlight the significance of high-pressure measurements in understanding chemical properties and potential industrial applications (Howard et al., 1977).
Anticonvulsant Properties in Pharmaceutical Applications : X-ray crystallographic and theoretical studies on compounds like methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate suggest potential applications in developing anticonvulsant pharmaceuticals (Edafiogho et al., 2003).
Catalytic Applications in CO2 Fixation : Azo-containing Schiff base metal complexes, involving compounds like 4-((E)-(4-bromophenyl)diazenyl)-2-((E)-(phenylimino)methyl)phenol, show applications in catalyzing the chemical fixation of CO2 into cyclic carbonates, relevant in environmental and industrial chemistry (Ikiz et al., 2015).
Properties
IUPAC Name |
4-(2-bromophenyl)-2-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUVFYKMXVHAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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